molecular formula C24H21N5O4S B12129698 acetamide,2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-

acetamide,2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-

Cat. No.: B12129698
M. Wt: 475.5 g/mol
InChI Key: PYANDMNKYNQAFG-UHFFFAOYSA-N
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Description

Acetamide,2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- is a complex organic compound with a unique structure that includes a triazole ring, a methoxyphenyl group, and a dibenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetamide,2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- typically involves multiple steps. The process begins with the preparation of the triazole ring, which is then functionalized with the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above are usually conducted under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ethanol or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups .

Scientific Research Applications

Acetamide,2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetamide,2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide,2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- is unique due to its complex structure, which includes multiple functional groups and rings.

Biological Activity

Acetamide, 2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- (CAS No. 587000-55-3) is a complex organic compound characterized by its unique molecular structure, which includes a triazole ring, an acetamide moiety, and a dibenzofuran substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Molecular Structure

The molecular formula of the compound is C24H21N5O4SC_{24}H_{21}N_{5}O_{4}S with a molecular weight of 475.52 g/mol. The structural components contribute to its biological activity through various mechanisms.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising effects:

  • Anticancer Activity : Preliminary studies have shown that compounds with similar triazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, triazole derivatives have been noted for their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
  • Antimicrobial Properties : The presence of the triazole ring has been associated with antimicrobial activity, particularly against fungal pathogens. Compounds containing thiol groups often enhance this activity by interacting with microbial enzymes.

The biological activity of acetamide derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety is known to interact with enzymes involved in nucleic acid synthesis, potentially leading to the inhibition of cell division in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress within cells, further contributing to their anticancer effects.
  • Interaction with Receptors : The compound may also bind to specific receptors or proteins involved in signaling pathways that regulate cell growth and survival.

Anticancer Activity

A study conducted on related compounds demonstrated that certain triazole derivatives exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines . These findings suggest that structural modifications can enhance potency and selectivity against specific tumor types.

Antimicrobial Activity

Research on similar thiazole and triazole derivatives indicates their effectiveness against Mycobacterium tuberculosis and other pathogens . The mechanism involves binding to bacterial enzymes, disrupting metabolic processes essential for survival.

Data Table: Summary of Biological Activities

Activity Type IC50 Values Target Cell Lines Mechanism
Anticancer1.61 - 1.98 µg/mLVarious Cancer LinesEnzyme Inhibition, ROS Generation
AntimicrobialVariesMycobacterium tuberculosisEnzyme Disruption

Properties

Molecular Formula

C24H21N5O4S

Molecular Weight

475.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide

InChI

InChI=1S/C24H21N5O4S/c1-31-15-9-7-14(8-10-15)23-27-28-24(29(23)25)34-13-22(30)26-18-12-20-17(11-21(18)32-2)16-5-3-4-6-19(16)33-20/h3-12H,13,25H2,1-2H3,(H,26,30)

InChI Key

PYANDMNKYNQAFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC

Origin of Product

United States

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